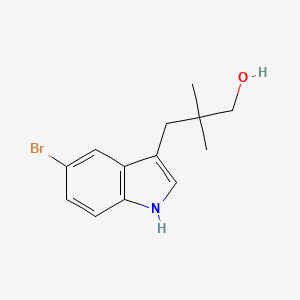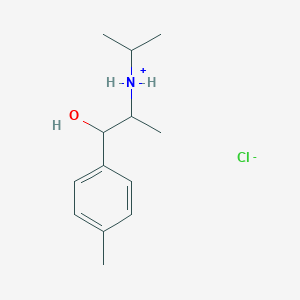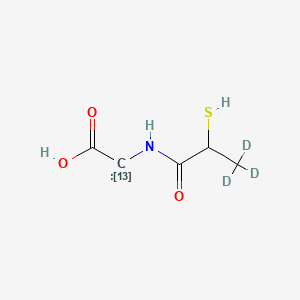
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 5-bromoindole with 2,2-dimethylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(1H-indol-3-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 3-(5-Amino-1H-indol-3-yl)-2,2-dimethylpropan-1-ol or 3-(5-Mercapto-1H-indol-3-yl)-2,2-dimethylpropan-1-ol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
作用機序
The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with the aryl hydrocarbon receptor (AHR) or other transcription factors, influencing gene expression and cellular pathways.
類似化合物との比較
Similar Compounds
- 3-(5-Bromo-1H-indol-3-yl)propyl acetate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 5-((5-Bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione
Uniqueness
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of a dimethylpropan-1-ol group at the 3-position of the indole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
特性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC名 |
3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,8-16)6-9-7-15-12-4-3-10(14)5-11(9)12/h3-5,7,15-16H,6,8H2,1-2H3 |
InChIキー |
SQGJRSORSBXTHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)



![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)
![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)





![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
